An In-depth Technical Guide to Pasakbumin B: Chemical Structure and Molecular Properties
An In-depth Technical Guide to Pasakbumin B: Chemical Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Pasakbumin B, a significant bioactive quassinoid isolated from the roots of Eurycoma longifolia Jack. This document is intended to serve as a detailed resource, offering field-proven insights into the structural elucidation and physicochemical properties of this complex natural product.
Introduction to Pasakbumin B: A Bioactive Quassinoid
Pasakbumin B is a naturally occurring, highly oxygenated C20 quassinoid, a class of degraded triterpenoids known for their diverse and potent biological activities.[1][2] Isolated from the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia commonly known as 'Tongkat Ali', Pasakbumin B is part of a complex mixture of bioactive compounds that contribute to the plant's traditional uses, which include antimalarial, aphrodisiac, and anti-diabetic applications.[3] The intricate and sterically dense structure of Pasakbumin B and other quassinoids presents a significant challenge for both isolation and structural characterization, making a thorough understanding of its chemical properties crucial for ongoing research and potential therapeutic development.
Chemical Identity and Molecular Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical properties of Pasakbumin B are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₁₀ | PubChem[2] |
| Molecular Weight | 424.4 g/mol | PubChem[2] |
| IUPAC Name | (1R,4S,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-ene-6,2'-oxirane]-9,16-dione | PubChem[2] |
| Canonical SMILES | CC1=CC(=O)O3)O)O)CO6)O)(OC5)O)C">C@HO | PubChem[2] |
| InChI | InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19-,20-/m0/s1 | PubChem[2] |
| InChIKey | MOCOVNGOINOTNW-FDPUJYPZSA-N | PubChem[2] |
| CAS Number | 138809-10-6 | MedChemExpress[1] |
The Structural Architecture of Pasakbumin B
Pasakbumin B possesses a complex pentacyclic C20 quassinoid skeleton. Quassinoids are classified based on the number of carbon atoms in their basic framework, with C20 being a common and biologically significant class.[1][2] The structure of Pasakbumin B is characterized by a dense arrangement of functional groups, including multiple hydroxyl groups, a lactone ring, an enone system, and a spiro-oxirane moiety, which contribute to its high polarity and specific biological activities.
Caption: 2D representation of the chemical structure of Pasakbumin B.
Isolation and Structure Elucidation: A Methodological Deep Dive
The determination of the intricate structure of Pasakbumin B, like other complex natural products, relies on a synergistic combination of chromatographic separation and advanced spectroscopic techniques.
Extraction and Isolation Workflow
The journey to obtaining pure Pasakbumin B begins with the collection and processing of its natural source, the roots of Eurycoma longifolia.[1]
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Extraction: The dried and powdered roots are typically subjected to solvent extraction. A common method involves maceration or percolation with organic solvents of increasing polarity, such as ethanol.[1] This initial step aims to liberate the desired compounds from the plant matrix.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This is a critical step to fractionate the complex mixture based on the differential solubility of its components in immiscible solvents. For instance, the crude extract might be partitioned between water and ethyl acetate, concentrating the quassinoids in the organic phase.[1]
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Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations to isolate individual compounds. This is a multi-step process that leverages the different affinities of the molecules for a stationary phase and a mobile phase.
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Column Chromatography: Often, the first step involves column chromatography using silica gel or reversed-phase C18 material. Elution with a gradient of solvents separates the compounds based on their polarity.
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High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is indispensable. This high-resolution technique allows for the separation of closely related isomers and the attainment of high-purity compounds required for spectroscopic analysis.
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Caption: Generalized workflow for the isolation of Pasakbumin B.
Spectroscopic Characterization: Deciphering the Molecular Blueprint
Once a pure sample of Pasakbumin B is obtained, its structure is elucidated using a combination of spectroscopic methods. The synergy between these techniques is paramount for unambiguously determining the constitution and stereochemistry of such a complex molecule.
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of a molecule.[4] By providing a highly accurate mass measurement, HR-ESI-MS allows for the confident assignment of the molecular formula, which for Pasakbumin B is C₂₀H₂₄O₁₀. This information is the foundational piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments is employed to map out the carbon skeleton and the connectivity of protons.
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¹H NMR: This experiment provides information about the chemical environment and number of different types of protons in the molecule.
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¹³C NMR: This experiment reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
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Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
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Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached.
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Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and establishing the overall carbon framework.
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The interpretation of these complex NMR datasets, often in conjunction with computational modeling, allows for the complete assignment of the planar structure of Pasakbumin B. For absolute stereochemical assignment, X-ray crystallography of a suitable crystal is the gold standard, providing unequivocal proof of the three-dimensional arrangement of atoms in the solid state.[5]
Conclusion
Pasakbumin B stands as a testament to the chemical complexity and therapeutic potential of natural products. Its intricate C20 quassinoid structure, characterized by a dense array of functional groups, has been elucidated through a rigorous combination of isolation techniques and advanced spectroscopic analysis. A thorough understanding of its chemical structure and molecular properties is fundamental for further research into its biological activities and potential applications in drug discovery and development. This guide provides a foundational resource for scientists and researchers dedicated to exploring the vast and promising field of natural product chemistry.
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